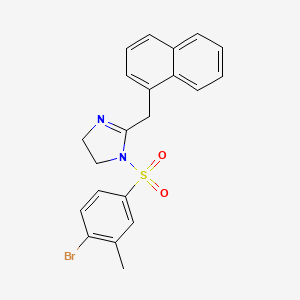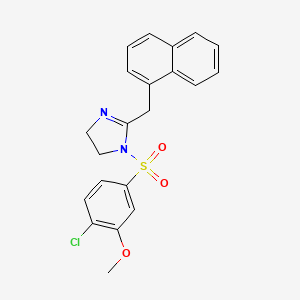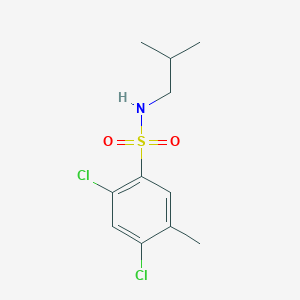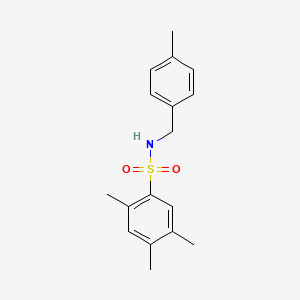
2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide, also known as TMB-4, is a sulfonamide compound that has been identified as a potential therapeutic agent in various scientific research studies. This compound has been found to possess several pharmacological properties that make it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and enhance the immune system. In addition, 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide has been found to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide is its broad-spectrum activity against various microorganisms. It has also been found to be effective against drug-resistant strains of bacteria and fungi. However, one of the limitations of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide is its toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide. One potential area of research is the development of new derivatives of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide that possess enhanced pharmacological properties. Another area of research is the investigation of the potential use of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide and its potential applications in various fields of medicine.
Métodos De Síntesis
The synthesis of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial, antifungal, and antiviral properties. In addition, 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and has been identified as a potential anticancer agent.
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-12-5-7-16(8-6-12)11-18-21(19,20)17-10-14(3)13(2)9-15(17)4/h5-10,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKXJDDXMYCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)
![4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7580165.png)
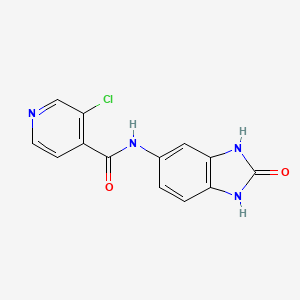
![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)


![2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7580218.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)
